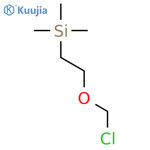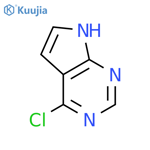- Pyrrolopyrimidine-derived compound and pharmaceutical composition and for treating tumor and autoimmune disease, China, , ,
Cas no 941685-26-3 (2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane)
![2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane structure](https://ja.kuujia.com/scimg/cas/941685-26-3x500.png)
941685-26-3 structure
商品名:2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane
CAS番号:941685-26-3
MF:C12H18ClN3OSi
メガワット:283.829322338104
MDL:MFCD11857752
CID:821469
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane
- 7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE
- 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-
- 4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
- AK122028
- 4-Chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
- C12H18ClN3OSi
- YWBDBLXIRAQZIH-UHFFFAOYSA-N
- BCP17266
- 6058AC
- 4-Chloro-7-(2-trimethylsilanyl-ethoxymethyl)-7H-
- 4-Chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI)
- 4-Chloro-7-[[2-(trimethylsilanyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
- 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane
-
- MDL: MFCD11857752
- インチ: 1S/C12H18ClN3OSi/c1-18(2,3)7-6-17-9-16-5-4-10-11(13)14-8-15-12(10)16/h4-5,8H,6-7,9H2,1-3H3
- InChIKey: YWBDBLXIRAQZIH-UHFFFAOYSA-N
- ほほえんだ: ClC1C2C=CN(C=2N=CN=1)COCC[Si](C)(C)C
計算された属性
- せいみつぶんしりょう: 283.09100
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 275
- トポロジー分子極性表面積: 39.9
じっけんとくせい
- 密度みつど: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (5.4E-3 g/L) (25 ºC),
- PSA: 39.94000
- LogP: 3.39700
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- 危険カテゴリコード: 22
-
危険物標識:

- 危険レベル:IRRITANT
- ちょぞうじょうけん:Inert atmosphere,2-8°C
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059624-5g |
4-Chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 98% | 5g |
¥244.00 | 2024-04-24 | |
| eNovation Chemicals LLC | Y1102583-500g |
4-CHLORO-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE |
941685-26-3 | 97% | 500g |
$3200 | 2024-06-05 | |
| abcr | AB263669-10 g |
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine; . |
941685-26-3 | 10 g |
€248.70 | 2023-07-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059624-1g |
4-Chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 98% | 1g |
¥58.00 | 2024-04-24 | |
| Ambeed | A200620-1g |
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 98% | 1g |
$12.0 | 2025-02-22 | |
| eNovation Chemicals LLC | Y1102583-100g |
4-CHLORO-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE |
941685-26-3 | 97% | 100g |
$1200 | 2024-06-05 | |
| Chemenu | CM103625-25g |
4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 95%+ | 25g |
$1099 | 2021-08-06 | |
| Chemenu | CM103625-1g |
4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 95%+ | 1g |
$137 | 2021-08-06 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1814-10g |
4-CHLORO-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE |
941685-26-3 | 95% | 10g |
$150 | 2023-09-07 | |
| TRC | C351280-1g |
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine |
941685-26-3 | 1g |
$ 215.00 | 2022-06-01 |
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 1 h, cooled
1.2 cooled; 1 h, cooled
1.3 Solvents: Water
1.2 cooled; 1 h, cooled
1.3 Solvents: Water
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; -5 °C; 60 min, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
リファレンス
- Preparation of piperidin-4-yl azetidine derivatives as JAK1 inhibitors, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 1 h, 0 °C
1.2 0 °C; 1.5 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Diethyl ether , Water
1.2 0 °C; 1.5 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Diethyl ether , Water
リファレンス
- Preparation of pyrrolopyrimidine derivatives as TAM inhibitors useful for treatment of cancer, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; < 10 °C; 1 h, < 10 °C
1.2 < 10 °C; 10 °C → rt; overnight, rt
1.3 Solvents: Water ; rt
1.2 < 10 °C; 10 °C → rt; overnight, rt
1.3 Solvents: Water ; rt
リファレンス
- Preparation of azetidine derivatives for treating JAK-related diseases, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, 20 °C; 20 °C → 0 °C
1.2 12 h, 20 °C
1.2 12 h, 20 °C
リファレンス
- Preparation of bicyclic compounds as JAK inhibitors and uses thereof, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt
1.2 cooled; 1 h, cooled
1.3 Reagents: Water
1.2 cooled; 1 h, cooled
1.3 Reagents: Water
リファレンス
- Pyrrolopyrimidine crystal as JAK inhibitor and its preparation, China, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 1 h, rt
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
リファレンス
- Pyrrolopyrimidine-pyrazole-cyclopentane compounds as Janus kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 15 min, rt
1.2 30 min, rt
1.2 30 min, rt
リファレンス
- Preparation of tricyclic compounds for the treatment of immunological and oncological conditions, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt
1.2 cooled; 1 h, cooled
1.3 Reagents: Water
1.2 cooled; 1 h, cooled
1.3 Reagents: Water
リファレンス
- Process for the preparation of (R)-3-amino-β-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile, China, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt
1.2 cooled; 1 h, cooled
1.3 Solvents: Water
1.2 cooled; 1 h, cooled
1.3 Solvents: Water
リファレンス
- Pyrrolopyrimidine-derived compound and pharmaceutical composition and application thereof, China, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, rt
1.2 30 min, rt
1.2 30 min, rt
リファレンス
- Preparation pyrrolopyrimidinamines as janus kinase 1 selective inhibitor, Korea, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 1 h, rt
1.2 1 h, cooled
1.3 Reagents: Water
1.2 1 h, cooled
1.3 Reagents: Water
リファレンス
- Preparation of pyrrolopyrimidines as Janus kinase inhibitors, China, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; -20 - -10 °C; -20 - -10 °C; 2 h, -20 - -10 °C
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
リファレンス
- Process for synthesis of ruxolitinib, World Intellectual Property Organization, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; -5 °C; 60 min, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Solvents: tert-Butyl methyl ether , Water ; 0 °C; 10 min, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Solvents: tert-Butyl methyl ether , Water ; 0 °C; 10 min, 0 °C
リファレンス
- Pyrrolo[2,3-d]pyrimidine derivatives as JAK1 inhibitors and their preparation and use for the treatment of myelodysplastic syndromes, World Intellectual Property Organization, , ,
合成方法 15
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; cooled; 15 min, cooled
1.2 cooled
1.3 Reagents: Water
1.2 cooled
1.3 Reagents: Water
リファレンス
- Design and Synthesis of Ligand Efficient Dual Inhibitors of Janus Kinase (JAK) and Histone Deacetylase (HDAC) Based on Ruxolitinib and Vorinostat, Journal of Medicinal Chemistry, 2017, 60(20), 8336-8357
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Raw materials
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Preparation Products
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane 関連文献
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
941685-26-3 (2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane) 関連製品
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:941685-26-3)2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane

清らかである:99%
はかる:100g
価格 ($):434.0

